molecular formula C14H14 B14740507 1-But-3-enylnaphthalene CAS No. 2489-88-5

1-But-3-enylnaphthalene

Cat. No.: B14740507
CAS No.: 2489-88-5
M. Wt: 182.26 g/mol
InChI Key: NSXNRTMDNYHXGI-UHFFFAOYSA-N
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Description

1-But-3-enylnaphthalene is an organic compound with the molecular formula C₁₄H₁₄ It is a derivative of naphthalene, where a but-3-enyl group is attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-But-3-enylnaphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with but-3-enyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-But-3-enylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-3-enyl group to a single bond.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-But-3-enylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-but-3-enylnaphthalene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring acts as an electron-rich site for electrophiles. Additionally, the but-3-enyl group can participate in reactions involving the double bond, such as addition or polymerization reactions .

Comparison with Similar Compounds

Uniqueness: 1-But-3-enylnaphthalene is unique due to the presence of both the naphthalene ring and the but-3-enyl group with a double bond.

Properties

CAS No.

2489-88-5

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-but-3-enylnaphthalene

InChI

InChI=1S/C14H14/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h2,4-6,8-11H,1,3,7H2

InChI Key

NSXNRTMDNYHXGI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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